2-[2-(Thiophen-2-yl)ethenyl]pyrazine
Description
Properties
CAS No. |
155555-24-1 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethenyl)pyrazine |
InChI |
InChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-8-11-5-6-12-9/h1-8H |
InChI Key |
JEAICUWHEYQSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki reaction is widely employed for constructing biaryl systems. For 2-[2-(Thiophen-2-yl)ethenyl]pyrazine, 3-bromopyrazine and 2-thienylethenylboronic acid are coupled using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
Stille Coupling
Stille coupling between 3-trimethylstannylpyrazine and 2-bromothiophene offers superior regiocontrol.
- Conditions :
- Limitation : Toxicity of organotin reagents necessitates careful handling.
Wittig and Related Olefination Strategies
Wittig Reaction
The Wittig reaction constructs the ethenyl bridge between pyrazine and thiophene.
Horner-Wadsworth-Emmons Reaction
This modified Wittig method uses phosphonate esters for improved stereoselectivity.
- Substrates :
- Diethyl (2-thiophenemethyl)phosphonate
- Pyrazine-2-carbaldehyde
- Conditions :
Cyclocondensation Approaches
Thiophene-Pyrazine Annulation
A two-step annulation strategy involves:
- Synthesis of 3-chloropyrazinyl ketone : Reacting 2-chloropyrazine with thiophene-2-acetyl chloride.
- Cyclodehydration : Using NaSH·nH₂O in DMF to form the ethenyl bridge.
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclocondensation between 2-hydrazinopyrazine and thiophene-2-carbaldehyde .
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 60–75 | Moderate | High |
| Stille Coupling | PdCl₂(dppf) | 70–85 | High | Moderate |
| Wittig Reaction | None | 65–80 | Low (E/Z mix) | High |
| Horner-Emmons | LiHMDS | 75–90 | High (E-select.) | Moderate |
| Cyclocondensation | NaSH | 50–60 | N/A | Low |
Mechanistic Insights and Challenges
- Regioselectivity : Palladium-catalyzed methods favor coupling at the pyrazine C3 position due to electron-withdrawing effects of adjacent nitrogen atoms.
- Side Reactions : Homocoupling of boronic acids or stannanes can occur; additives like LiCl suppress this.
- Stereochemical Control : The Horner-Emmons reaction outperforms classical Wittig in E-selectivity due to stabilized transition states.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl-substituted pyrazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethenyl]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethenyl-Linked Pyrazine Derivatives
E,E-2,5-Bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP)
- Structure : Contains two pyridyl-ethenyl groups attached to pyrazine at positions 2 and 3.
- Properties : Exhibits strong fluorescence with a quantum yield of 0.42 and a Stokes shift of 108 nm, attributed to extended π-conjugation. DFT studies confirm intramolecular charge transfer between pyridyl and pyrazine units .
Alkyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]amino Propanoates
- Structure: Pyrazine derivatives with cyano and pyridinyl substituents.
- Reactivity : Undergo thermal cyclization to form pyrrolo[3,2-d]pyrimidines, demonstrating utility in synthesizing fused heterocycles .
- Comparison : The thiophene-ethenyl group in 2-[2-(Thiophen-2-yl)ethenyl]pyrazine may offer distinct reactivity in cyclization or polymerization due to sulfur’s nucleophilicity.
Thiophene-Containing Heterocycles
Thiazolyl Pyridines with Thiophene Moieties
- Structure : Thiophene-carbonyl groups integrated into thiazolyl pyridines (e.g., compound 8a-f in ).
- Applications : Serve as intermediates for antimicrobial and anticancer agents.
- Comparison : The thiophene-ethenyl linkage in this compound may enhance planar rigidity compared to carbonyl-linked analogs, influencing binding to biological targets .
Benzothiophene Acrylonitrile Derivatives
- Structure : Benzothiophene cores with acrylonitrile substituents (e.g., compounds 31–33 in ).
- Activity : Exhibit potent anticancer effects (GI₅₀ < 10–100 nM) and overcome P-glycoprotein-mediated drug resistance .
- Comparison : While lacking acrylonitrile groups, this compound’s conjugated system could similarly modulate apoptosis pathways or efflux pump interactions.
Pyrazine Derivatives with Bioactive Substituents
Ethyl-Methylpyrazines (e.g., 2-Ethyl-3-methylpyrazine)
- Structure : Simple alkyl-substituted pyrazines.
- Applications : Widely used as flavor additives (e.g., nutty, roasted aromas) .
- Comparison : The thiophene-ethenyl group in this compound introduces complexity absent in alkylpyrazines, likely shifting applications from flavors to electronic materials or pharmaceuticals.
2-(3-Chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazoles
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Fluorescence Properties : BPEP’s strong fluorescence suggests that this compound could be optimized for optoelectronic applications by modifying substituents .
- Anticancer Potential: Structural analogs like benzothiophene acrylonitriles highlight the importance of planar, conjugated systems in overcoming drug resistance .
- Synthetic Flexibility : Thermal and amine-mediated cyclizations (e.g., –10) demonstrate pathways to diversify pyrazine-based scaffolds.
Biological Activity
2-[2-(Thiophen-2-yl)ethenyl]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , which features a pyrazine ring with a thiophene substituent. The unique structural characteristics contribute to its electronic properties and biological activities.
The compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : this compound can inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. This inhibition may also extend to microbial enzymes, disrupting their metabolic functions.
- Receptor Modulation : By binding to various receptors, the compound can modulate signaling pathways that affect cell survival and proliferation.
Anticancer Properties
Recent studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been evaluated against breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells. The compound demonstrated significant growth inhibition, suggesting its potential as a lead compound for cancer therapy .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against pathogenic bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential biomolecule synthesis. This activity positions it as a candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2,6-Di(thiophen-2-yl)-1,5-dihydrodipyrrolopyrazine | Used in optoelectronic applications | Donor-acceptor properties |
| 2-[2-(Thiophen-3-yl)ethenyl]pyrazine | Similar anticancer properties | Different substitution pattern affecting activity |
The specific substitution pattern of this compound enhances its electronic and steric properties, making it valuable in both medicinal chemistry and materials science.
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that the compound fits well into the active sites of key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : Laboratory tests confirmed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
